Pyrrolostatin

Vue d'ensemble

Description

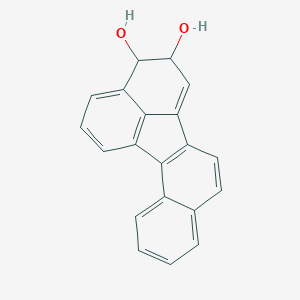

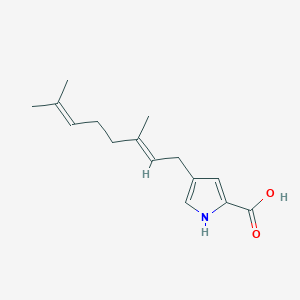

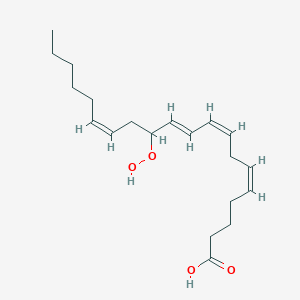

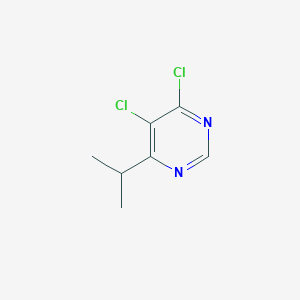

Pyrrolostatin is a lipid peroxidation inhibitor with the molecular formula C15H21NO2. It has been isolated from the bacterium Streptomyces chrestomyceticus .

Synthesis Analysis

A highly efficient and scalable synthesis of potent lipid peroxidation inhibitor pyrrolostatin has been reported. The synthesis involves 4 steps with a 48% yield. In addition to the synthesis of the natural product, strategies for the preparation of analogues differing in the three structural subunits, the polar head group, the N-substituent, and the lipophilic tail are described .Molecular Structure Analysis

Pyrrolostatin contains a total of 39 bonds; 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrrole .Applications De Recherche Scientifique

Free-Radical Research

Summary of the Application

Pyrrolostatin has been identified as a significant compound in free-radical research . It is part of a new product line by KA YIMA Biomedical for free-radical research .

Methods of Application

Pyrrolostatin, along with carazostatin and NCO-700, is used in the research of oxidative damage to biological tissues by free radicals .

Results or Outcomes

Pyrrolostatin has shown strong inhibitory effects on lipid peroxidation induced by free radicals . Specifically, it has demonstrated protective antihypoxic activity in mice .

Lipid Peroxidation Inhibition

Summary of the Application

Pyrrolostatin is a novel lipid peroxidation inhibitor . It was isolated from the culture of Streptomyces chrestomyceticus EC40 .

Methods of Application

The structure of Pyrrolostatin was determined to be 4-geranylpyrrole-2-carboxylic acid based on its spectroscopic and physico-chemical properties . A highly efficient and scalable synthesis of Pyrrolostatin has been reported .

Results or Outcomes

Pyrrolostatin has shown an inhibitory activity against lipid peroxidation in rat brain homogenate . This makes it a potent inhibitor of lipid peroxidation .

Cancer Research

Summary of the Application

Pyrrolostatin, along with carazostatin and NCO-700, is used in the research of oxidative damage to biological tissues by free radicals . These compounds are strong inhibitors of lipid peroxidation induced by free radicals .

Methods of Application

The compounds are used in various experimental setups to study their effects on cancer cells .

Results or Outcomes

Pyrrolostatin shows protective antihypoxic activity in mice . This suggests potential applications in cancer research, particularly in studying the role of hypoxia in tumor progression .

Neurodegenerative Diseases

Summary of the Application

Neurodegenerative diseases (NDDs) lead to the progressive loss and dysfunction of neurons . Pyroptosis, a form of cell death, has been linked to many aspects of NDDs .

Methods of Application

Research is ongoing to understand the role of pyroptosis in the pathogenesis of NDDs and potential treatment options .

Results or Outcomes

Components related to pyroptosis, which could potentially include Pyrrolostatin, are attracting increasing attention as potential therapeutic candidates .

Cardiovascular Diseases

Summary of the Application

Chronopharmacological principles are used in the therapy of various cardiovascular diseases . Pyrrolostatin, as a lipid peroxidation inhibitor, could potentially play a role in this context.

Methods of Application

The application of Pyrrolostatin in cardiovascular diseases would involve its use as a therapeutic agent, potentially in conjunction with other treatments .

Results or Outcomes

While specific outcomes related to Pyrrolostatin are not available, the general approach of chronopharmacology has shown promise in treating cardiovascular diseases .

Aging Research

Summary of the Application

Aging is a complex process involving a variety of interrelated molecular mechanisms and cellular systems . Pyrrolostatin, as a lipid peroxidation inhibitor, could potentially have applications in aging research.

Methods of Application

The application of Pyrrolostatin in aging research would involve its use in experimental setups designed to study the molecular mechanisms of aging .

Results or Outcomes

While specific outcomes related to Pyrrolostatin are not available, the field of aging research is actively exploring various strategies for slowing or reversing the aging process .

Propriétés

IUPAC Name |

4-[(2E)-3,7-dimethylocta-2,6-dienyl]-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-11(2)5-4-6-12(3)7-8-13-9-14(15(17)18)16-10-13/h5,7,9-10,16H,4,6,8H2,1-3H3,(H,17,18)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQIBCOZMSTCSW-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=CNC(=C1)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=CNC(=C1)C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolostatin | |

CAS RN |

144314-68-1 | |

| Record name | Pyrrolostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144314681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B122715.png)